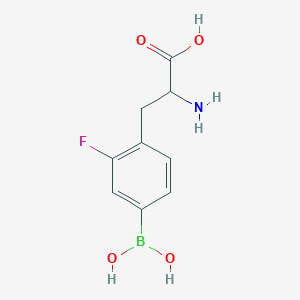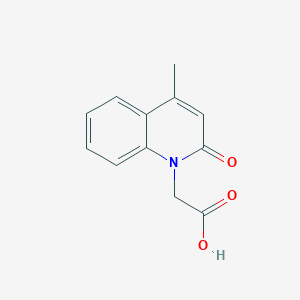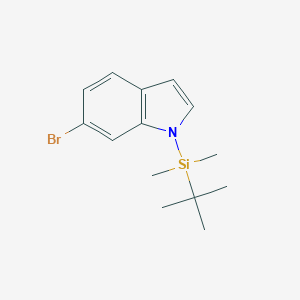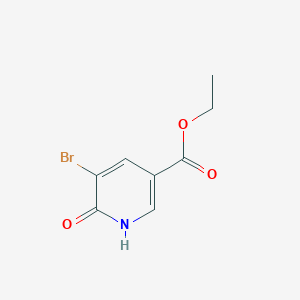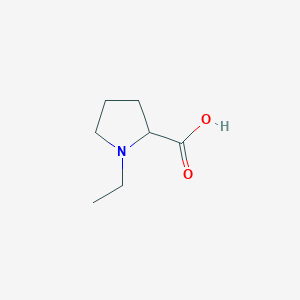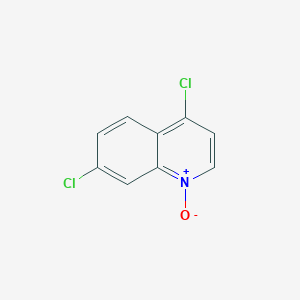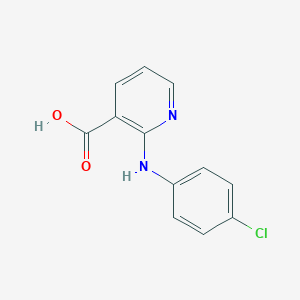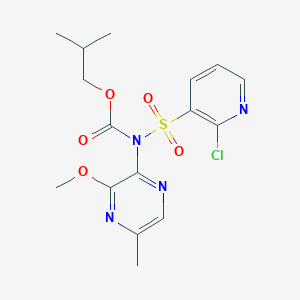
6-氨基-5-氟吲哚-2-酮
概述
描述
6-Amino-5-fluoroindolin-2-one is an organic compound with the molecular formula C8H7FN2O. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an amino group at the 6th position and a fluorine atom at the 5th position makes this compound unique and of significant interest in various fields of research .
科学研究应用
6-Amino-5-fluoroindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-fluoroindolin-2-one typically involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method is advantageous due to its high yield, short reaction time, and eco-friendly nature. The reaction is catalyzed by copper dipyridine dichloride and conducted under microwave irradiation for 9-15 minutes, resulting in good to excellent yields (64-92%) of the product .
Industrial Production Methods
Industrial production methods for 6-Amino-5-fluoroindolin-2-one are not extensively documented. the use of microwave-assisted synthesis and copper catalysis suggests potential scalability for industrial applications, given the efficiency and environmental benefits of these methods .
化学反应分析
Types of Reactions
6-Amino-5-fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups replacing the amino or fluoro groups .
作用机制
The mechanism of action of 6-Amino-5-fluoroindolin-2-one involves its interaction with various molecular targets and pathways. The presence of the amino and fluoro groups allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity, selectivity, and biological activity .
相似化合物的比较
Similar Compounds
5-Fluoroindolin-2-one: Lacks the amino group at the 6th position.
6-Aminoindolin-2-one: Lacks the fluoro group at the 5th position.
5,6-Difluoroindolin-2-one: Contains an additional fluoro group at the 6th position.
Uniqueness
6-Amino-5-fluoroindolin-2-one is unique due to the simultaneous presence of both amino and fluoro groups, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
6-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRWWOHJBWWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-amino-5-fluoroindolin-2-one synthesized in the context of this study?
A1: The article describes the synthesis of 6-amino-5-fluoroindolin-2-one through a multi-step process starting with the bis-nitration of m-fluorophenylacetic acid. This is followed by reduction and cyclization reactions to yield the desired 6-amino-5-fluoroindolin-2-one. This compound then serves as a precursor for further modifications to generate the target tetrahydrophthalimide-substituted indolin-2-one derivatives [].
Q2: What is the role of 6-amino-5-fluoroindolin-2-one in the synthesis of the final compounds?
A2: 6-Amino-5-fluoroindolin-2-one acts as a key intermediate in the synthesis of the target tetrahydrophthalimide-substituted indolin-2-one derivatives. It undergoes further elaboration, including the addition of a tetrahydrophthalimide substituent and subsequent C- and N-alkylations, to yield the desired final compounds with potential herbicidal activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
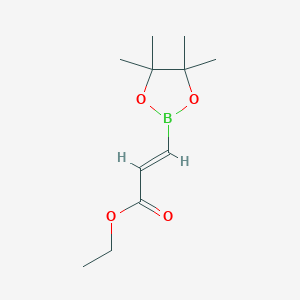

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
